molecular formula C19H17FN2O3 B6574837 3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one CAS No. 1209671-78-2

3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-3,4-dihydropyrimidin-4-one

Cat. No. B6574837
CAS RN: 1209671-78-2
M. Wt: 340.3 g/mol
InChI Key: OMHYPRZAHFCCLH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a pyrimidinone ring, which is a common structure in many biologically active compounds . The 3,5-dimethoxyphenyl and 4-fluorophenyl groups are common substituents in organic chemistry, known for their ability to modify the chemical properties of the molecules they are attached to .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyrimidinone ring substituted with a 3,5-dimethoxyphenyl group at one position and a 4-fluorophenyl group at another. The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the pyrimidinone ring and the substituent groups. The electron-donating methoxy groups and the electron-withdrawing fluorine atom could direct and influence its reactivity in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrimidinone ring and the various substituents could affect its solubility, melting point, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs work by interacting with biological receptors, and the structure of this compound suggests it could have potential biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O3/c1-24-16-7-13(8-17(9-16)25-2)11-22-12-21-18(10-19(22)23)14-3-5-15(20)6-4-14/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHYPRZAHFCCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethoxybenzyl)-6-(4-fluorophenyl)pyrimidin-4(3H)-one

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